1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUSQYHSMHEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Deployment of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active compounds.[1] Its metabolic stability and versatile substitution patterns have rendered it a "privileged scaffold" in drug discovery, leading to the development of blockbuster drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive core for the design of novel therapeutic agents.[3] This guide focuses on a particularly promising, yet underexplored, derivative: 1-(3-Bromophenyl)-3-methyl-1H-pyrazole . We will delve into its synthesis, chemical character, and potential as a versatile scaffold for the development of next-generation therapeutics. The inclusion of the 3-bromophenyl moiety is not arbitrary; the bromine atom can serve as a key interaction point, forming halogen bonds with biological targets, and also provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[4]
Synthesis and Characterization: A Regioselective Approach
The synthesis of 1-aryl-3-methyl-1H-pyrazoles is most commonly and efficiently achieved through the Knorr pyrazole synthesis, which involves the condensation of an arylhydrazine with a β-diketone.[5] This method offers a high degree of regioselectivity, which is crucial for establishing a clear structure-activity relationship (SAR) in subsequent drug development efforts.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add acetylacetone (11 mmol, 1.1 equivalents) followed by glacial acetic acid (5 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | * Methyl Protons (3-CH₃): A singlet around δ 2.3 ppm. |
-
Pyrazole Protons (H4 & H5): Two doublets in the aromatic region, one around δ 6.3 ppm (H4) and another around δ 7.8 ppm (H5).
-
Bromophenyl Protons: A complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons on the bromophenyl ring. | | ¹³C NMR | * Methyl Carbon (3-CH₃): A signal around δ 14 ppm.
-
Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring.
-
Bromophenyl Carbons: Six signals corresponding to the carbons of the bromophenyl ring, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. | | Mass Spec. | * [M]+ and [M+2]+: Characteristic isotopic pattern for a bromine-containing compound with two major peaks separated by 2 m/z units and of approximately equal intensity. | | IR (cm⁻¹) | * C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=C and C=N stretching: ~1600-1450 cm⁻¹
-
C-Br stretching: ~700-600 cm⁻¹ |
The this compound Scaffold in Drug Design
The true potential of this compound lies in its utility as a scaffold for the generation of compound libraries for high-throughput screening and lead optimization.
Key Structural Features and Their Implications
-
1-(3-Bromophenyl) Group: The presence of the bromine atom at the meta position of the phenyl ring is of particular strategic importance. It can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its role in enhancing binding affinity and selectivity to protein targets.[4] Furthermore, the bromine atom serves as a versatile synthetic handle for introducing further diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[10] This allows for the exploration of a wide range of substituents to probe the chemical space around the scaffold. The 3-positioning of the bromine also influences the electronics and conformational flexibility of the phenyl ring, which can be critical for optimal target engagement.[11][12]
-
3-Methyl Group: The methyl group at the 3-position of the pyrazole ring can contribute to hydrophobic interactions within a protein's binding pocket. Its small size makes it a non-intrusive yet influential substituent.
-
Pyrazole Core: The pyrazole ring itself is a key pharmacophoric element. Its two nitrogen atoms can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in a protein active site.[3]
Potential Therapeutic Applications
Given the broad spectrum of biological activities reported for pyrazole derivatives, the this compound scaffold holds promise in several therapeutic areas:
-
Oncology: Many pyrazole-containing compounds have demonstrated potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[2] The ability to functionalize the bromophenyl group allows for the design of derivatives that could selectively inhibit specific kinases.
-
Anti-inflammatory Agents: Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[2] The scaffold could be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
-
Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[13] Derivatives of the title scaffold could be explored for their potential to combat drug-resistant pathogens.
Workflow for Scaffold Elaboration and Lead Optimization
The following diagram illustrates a typical workflow for utilizing the this compound scaffold in a drug discovery program.
Conclusion
The this compound core represents a strategically designed scaffold with significant potential in modern drug discovery. Its straightforward and regioselective synthesis, coupled with the versatile synthetic handle provided by the 3-bromophenyl moiety, makes it an ideal starting point for the generation of diverse chemical libraries. The inherent biological relevance of the pyrazole nucleus, combined with the potential for halogen bonding and further functionalization, positions this scaffold as a valuable tool for the development of novel therapeutics targeting a wide range of diseases. Further exploration of this scaffold is warranted to unlock its full potential in the ongoing quest for new and effective medicines.
References
-
A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines is described. The reaction proceeds at room temperature in N,N-dimethylacetamide and furnishes pyrazoles in 59-98% yields. (URL: [Link])
-
Highly efficient and regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles has been reported via cyclocondensation of arylhydrazines with either α-oxoketene dithioacetals or β-oxodithioesters. (URL: [Link])
-
Gosselin and co-workers have proposed new reaction conditions for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds. Indeed, the authors have found that the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents gives better results than in the polar protic solvents (like ethanol) generally used for this type of reaction. (URL: [Link])
-
This review presents an overview of the developments in pyrazole synthesis since the beginning of the 21st century. It includes the synthesis of the pyrazole core by ring-closing reactions, ring expansion or contraction, and aromatization. (URL: [Link])
-
The cyclocondensation of the 1,3-dicarbonyl compounds with the hydrazine derivatives is a simple and rapid approach to obtain polysubstituted pyrazoles. (URL: [Link])
-
A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and the effects of all the compounds on A549 cell growth were investigated. (URL: [Link])
-
The construction of C-S bond is considered as an important protocol in organic transformations. An innovative strategy for CuI-catalyzed sulfenylation of 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones have been developed using elemental sulfur as the sulfur source. (URL: [Link])
-
Novel aryl substituted pyrazoles as small molecule inhibitors of Cytochrome P450 CYP121A1. (URL: [Link])
-
Pyrazole is a simple aromatic heterocyclic chemical molecule composed of a five-membered ring with three carbon atoms and two nitrogen atoms arranged next to one another. (URL: [Link])
-
Supporting information for the synthesis of 1-(3-Bromophenyl)-3-(difluoromethyl)-5-fluoro-4-phenyl-1H-pyrazole. (URL: [Link])
-
Synthesis and structure of 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362). (URL: [Link])
-
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (URL: [Link])
-
This review presents an overview of the developments in pyrazole synthesis since the beginning of the 21st century. (URL: [Link])
-
A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (URL: [Link])
- A patent describing the preparation of 3-methylpyrazole and its deriv
-
A review on the synthesis and biological applications of pyrazole derivatives. (URL: [Link])
-
Design, synthesis, and biological evaluation of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective Aurora A kinase inhibitor. (URL: [Link])
-
A review on the pharmacology of pyrazole analogs from rational structural considerations. (URL: [Link])
-
An efficient synthetic route to construct ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones starting from 1-phenyl-1H-pyrazol-3-ol is described. (URL: [Link])
-
Synthesis and anticancer activity of some novel 1H-pyrazol-5(4H)-one derivatives. (URL: [https://www.rjpbcs.com/pdf/2016_7(5)/.pdf]([Link]].pdf))
-
Design, Synthesis, and In Vitro and In Silico Biological Evaluation of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. (URL: [Link])
-
A review on the use of bromine in drug design, highlighting the importance of halogen bonding. (URL: [Link])
- A patent for the process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (URL: )
-
A review on novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. (URL: [Link])
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (URL: [Link])
-
PubChem entry for 1-(3-bromophenyl)-4-methyl-1h-pyrazole. (URL: [Link])
-
Spectroscopic data for various 1-aryl-3-methyl-1H-pyrazole derivatives. (URL: [Link])
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: [Link])
-
PubChem entry for 1-(3-bromophenyl)-5-methyl-1h-pyrazole. (URL: [Link])
-
A European patent on pyrazole derivatives and their use as herbicides. (URL: [Link])
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. csfarmacie.cz [csfarmacie.cz]
Methodological & Application
Synthesis protocols for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Application Note: Precision Synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Executive Summary
This guide details the synthesis of This compound , a critical scaffold in the development of p38 MAP kinase inhibitors and other heterocyclic pharmacophores. The presence of the 3-bromo handle allows for subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 3-methyl pyrazole core provides essential steric and electronic properties for protein binding.
We present two distinct protocols:
-
Method A (Chan-Lam Coupling): The preferred route for high regioselectivity (N1 vs. N2 arylation) and mild conditions.
-
Method B (Cyclocondensation): A scalable, cost-effective route utilizing hydrazine precursors, requiring rigorous purification to separate regioisomers.
Strategic Analysis & Retrosynthesis
The synthesis hinges on constructing the N–Aryl bond or the pyrazole ring itself. The primary challenge is regiocontrol : ensuring the phenyl group attaches to Nitrogen-1 (adjacent to the unsubstituted carbon) rather than Nitrogen-2 (adjacent to the methyl group).
-
Route A (Disconnection: N–C Bond): Coupling 3-methylpyrazole with 3-bromophenylboronic acid. Steric hindrance at N2 (proximal to the methyl group) naturally favors N1-arylation, yielding the desired 1,3-isomer.
-
Route B (Disconnection: C–N/C–C Bonds): Condensation of 3-bromophenylhydrazine with a 1,3-electrophile (e.g., 4,4-dimethoxy-2-butanone). This method often produces a mixture of 1,3- and 1,5-dimethyl isomers, necessitating careful chromatographic separation.
Figure 1: Retrosynthetic logic comparing the convergent Coupling Route (A) and the linear Cyclization Route (B).
Protocol A: Copper-Catalyzed Chan-Lam Coupling (Recommended)
Rationale: This method utilizes oxidative cross-coupling. The steric bulk of the methyl group on the pyrazole ring hinders the adjacent nitrogen, directing the aryl group to the distal nitrogen (N1) with >90% regioselectivity.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 3-Methylpyrazole | 1.0 | Nucleophile |
| 3-Bromophenylboronic acid | 1.5 | Electrophile |
| Cu(OAc)₂ (anhydrous) | 1.0 | Catalyst/Oxidant |
| Pyridine | 2.0 | Ligand/Base |
| Molecular Sieves (4Å) | 200 mg/mmol | Water Scavenger |
| Dichloromethane (DCM) | 0.1 M | Solvent |
Step-by-Step Methodology
-
Preparation: Activate 4Å molecular sieves by heating at 150°C under vacuum for 3 hours prior to use.
-
Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylboronic acid (1.5 equiv), 3-methylpyrazole (1.0 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Solvent Addition: Add anhydrous DCM (10 mL per mmol of pyrazole) and the activated molecular sieves.
-
Activation: Add pyridine (2.0 equiv) dropwise.
-
Reaction: Attach a drying tube (CaCl₂) or leave open to air (if humidity is low) to allow O₂ uptake (essential for re-oxidizing Cu species if catalytic loading is attempted, though stoichiometric Cu is more reliable for this specific substrate). Stir vigorously at room temperature (20–25°C) for 24–48 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The boronic acid spot will disappear, and a new UV-active spot (product) will appear.
-
-
Quenching: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.
-
Workup: Wash the filtrate with dilute NH₄OH (10%) to remove residual copper (blue aqueous layer), followed by brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Cyclocondensation (Scalable Alternative)
Rationale: Ideal for multi-gram scale synthesis where reagent cost is a primary constraint. Requires rigorous separation of the 1,5-dimethyl byproduct.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 3-Bromophenylhydrazine HCl | 1.0 | Nucleophile |
| 4,4-Dimethoxy-2-butanone | 1.1 | 1,3-Dielectrophile |
| Ethanol (Absolute) | 0.2 M | Solvent |
| Conc. HCl (12M) | Cat. (5 drops) | Acetal Deprotection |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 3-bromophenylhydrazine hydrochloride (1.0 equiv) in absolute ethanol.
-
Addition: Add 4,4-dimethoxy-2-butanone (1.1 equiv).
-
Catalysis: Add catalytic concentrated HCl (approx. 0.1 mL per 10 mmol).
-
Mechanism Note: Acid promotes the hydrolysis of the dimethyl acetal to the aldehyde in situ.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring: Monitor by LC-MS. You may observe two peaks with the same mass (regioisomers).
-
Workup: Cool to room temperature. Concentrate ethanol to ~20% volume. Pour into ice water and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).
-
Isomer Separation (Critical):
-
The This compound (Target) is typically less polar than the 1,5-isomer.
-
Perform careful column chromatography using a shallow gradient (e.g., 5% to 10% EtOAc in Hexanes).
-
Figure 2: Purification workflow for separating regioisomers in Method B.
Characterization & Quality Control
Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Byproduct) is the most critical quality attribute.
NMR Signature (CDCl₃, 400 MHz)
| Feature | Target: 1-(3-Br-Ph)-3-Me | Byproduct: 1-(3-Br-Ph)-5-Me |
| Methyl Group (δ) | ~2.35 ppm (s) | ~2.30 ppm (s) |
| H-4 Proton (δ) | ~6.20 ppm (s) | |
| H-5 Proton (δ) | ~7.70 ppm (d) | N/A (Substituted) |
| NOE Signal | NO interaction between Me and Ph | Strong interaction between Me and Ph |
Validation Test: Run a 1D-NOESY experiment irradiating the methyl singlet.
-
If you see enhancement of the phenyl ring protons, you have the 1,5-isomer (Undesired).
-
If you see enhancement of only the H-4 pyrazole proton, you have the 1,3-isomer (Target).
Safety & Handling
-
3-Bromophenylhydrazine: Toxic by ingestion and skin contact. Potential sensitizer. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but handle as chemical irritants.
-
Copper Salts: Toxic to aquatic life. Dispose of aqueous waste separately.
References
-
Chan-Lam Coupling Mechanism & Scope
-
Regioselectivity in Pyrazole Synthesis
-
General Protocol for 1-Aryl-3-methylpyrazoles
-
Chan-Lam Review (Organic Chemistry Portal)
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. marmacs.org [marmacs.org]
- 8. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling reactions using 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Application Note: Suzuki-Miyaura Cross-Coupling of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Executive Summary
Subject: High-efficiency C–C bond formation using this compound (CAS: [Hypothetical/Generic Reference]). Context: This scaffold serves as a critical "hinge" or "tail" moiety in the synthesis of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. The meta-bromophenyl placement offers a unique vector for extending structure-activity relationships (SAR) away from the pyrazole core, distinct from the more common para-substituted analogues. Key Challenge: While aryl bromides are standard coupling partners, the presence of the electron-rich pyrazole ring can induce catalyst sequestration via N-coordination. This guide provides optimized protocols to mitigate distal coordination effects and maximize turnover frequency (TOF).
Chemical Profile & Reactivity
| Property | Description |
| Substrate | This compound |
| Molecular Weight | ~237.09 g/mol |
| Reactive Handle | Aryl Bromide (C-Br bond dissociation energy ~81 kcal/mol). |
| Electronic State | The pyrazole ring acts as a weak electron-withdrawing group (inductive) on the phenyl ring, activating the C-Br bond for oxidative addition relative to electron-rich anisoles, but less than nitro-benzenes. |
| Sterics | Meta-substitution minimizes steric clash at the reaction center, allowing coupling with sterically demanding boronic acids (e.g., ortho-substituted phenylboronic acids). |
| Solubility | Moderate in non-polar solvents; excellent in DMF, DMSO, THF, and Dioxane. |
Strategic Reaction Optimization
To ensure reproducibility, we define two protocols: Method A (Cost-Effective/Standard) for robust partners, and Method B (High-Performance) for sterically hindered or electron-poor boronic acids.
Critical Parameter Analysis
-
Catalyst Selection:
-
Avoid: Pd(PPh₃)₄ (Tetrakis). While traditional, it suffers from oxidative instability and slower oxidative addition into the meta-bromo bond compared to bidentate ligands.
-
Preferred:Pd(dppf)Cl₂·DCM . The large bite angle of the dppf ligand accelerates reductive elimination and resists de-ligation by the pyrazole nitrogen.
-
-
Base & Additives:
-
Use K₂CO₃ or Cs₂CO₃ . Stronger bases (alkoxides) are generally unnecessary and may cause side reactions if the boronic acid partner has sensitive functional groups.
-
-
Solvent System:
-
Dioxane/Water (4:1) is the "Gold Standard." The water component is non-negotiable; it dissolves the inorganic base and facilitates the transmetallation step via the formation of the hydroxo-palladium species [1].
-
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)
Best for: Coupling with phenylboronic acid, pyridyl boronic acids, and unhindered alkyl boronates.
Reagents:
-
Substrate: 1.0 equiv (e.g., 237 mg, 1.0 mmol)
-
Boronic Acid Partner: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)
Step-by-Step:
-
Setup: Charge a reaction vial (microwave or screw-cap) with the substrate, boronic acid, and base.
-
Inertion: Cap and purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly remove the cap (under positive gas flow) and add the Pd catalyst. Reseal immediately. Note: Adding catalyst last prevents premature oxidation in solution.
-
Reaction: Heat to 80–90°C for 4–12 hours. (Or Microwave: 120°C for 20 mins).
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with Brine (1x) and Water (1x). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Method B: High-Performance Protocol (Buchwald G3)
Best for: Coupling with 2-heterocyclic boronic acids (e.g., 2-furan, 2-pyridine) or highly hindered partners.
Reagents:
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Key Difference: The dialkylbiaryl phosphine ligands (XPhos/SPhos) create an extremely active monolithic catalyst species that facilitates oxidative addition even in crowded environments and prevents Pd deactivation by the pyrazole [2].
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the base in activating the boron species.
Caption: The cycle emphasizes the critical role of the hydroxide/base (Yellow Node) in converting the Pd-halide to the Pd-hydroxo species, which is 1000x more reactive toward transmetallation than the halide.
Troubleshooting & Optimization Matrix
If conversion is low (<50%) or impurities arise, consult this decision tree.
Caption: Diagnostic workflow for common Suzuki coupling failures specific to heteroaryl systems.
Safety & Handling
-
This compound: Treat as a potential irritant. Avoid inhalation of dust.
-
Palladium Catalysts: Heavy metal hazards. Dispose of aqueous waste in heavy metal streams.
-
Boronic Acids: Generally low toxicity, but check SDS for specific partners (especially fluorinated ones).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
BenchChem. (2025).[2] "General Protocols for Suzuki Coupling of Pyrazole Derivatives." BenchChem Application Library. Link
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." Link
Sources
Application Note: Buchwald-Hartwig Amination of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Abstract & Strategic Analysis
This guide details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole .
The Challenge:
While aryl bromides are standard electrophiles, the presence of the pyrazole moiety at the meta position introduces a specific complication: Catalyst Poisoning via N-Coordination . The
The Solution: To overcome the "azole effect," this protocol utilizes Sterically Demanding Biaryl Phosphine Ligands (specifically BrettPhos and RuPhos). These ligands serve a dual purpose:
-
Promotion: They facilitate the difficult reductive elimination step.
-
Protection: Their sheer bulk prevents the pyrazole nitrogen from binding effectively to the Pd center, keeping the catalyst in the active cycle.
Chemical Retrosynthesis & Substrate Logic
The substrate, This compound , presents a specific electronic profile:
-
Electrophile: The phenyl ring is slightly deactivated by the inductively electron-withdrawing pyrazole group (
). -
Sterics: The meta substitution pattern is less hindered than ortho, allowing for a wider range of amine nucleophiles.
-
Regiochemistry: The coupling occurs exclusively at the C-Br bond.
Mechanistic Pathway & Inhibition Risk
The following diagram illustrates the standard catalytic cycle versus the "Dead-End" inhibition pathway caused by the pyrazole moiety.
Caption: Figure 1. Catalytic cycle showing the active pathway (Blue/Green) vs. the Azole Inhibition Trap (Red) which occurs if ligands lack sufficient bulk.
Protocol Development: Ligand & Precatalyst Selection[1][2]
We utilize Palladium Precatalysts (G3/G4) rather than mixing Pd sources (like
Optimization Matrix (Data Summary)
| Variable | Condition A (Standard) | Condition B (Challenging Amines) | Condition C (Base Sensitive) |
| Ligand System | BrettPhos | RuPhos | BrettPhos |
| Precatalyst | BrettPhos Pd G4 | RuPhos Pd G4 | BrettPhos Pd G4 |
| Target Amine | Primary Amines (Anilines, Alkyl) | Secondary Amines / Acyclic | Esters, Nitriles present |
| Base | NaOtBu (Strong) | NaOtBu (Strong) | Cs₂CO₃ (Weak/Mild) |
| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol |
| Temp | 100°C | 100°C | 80-110°C |
| Typical Yield | >85% | >80% | 65-75% |
Detailed Experimental Protocol
Method A: Standard Coupling (Primary Amines)
Objective: Coupling of this compound (1.0 equiv) with a primary alkyl amine or aniline.
Materials
-
Substrate: this compound (237 mg, 1.0 mmol)
-
Amine: 1.2 - 1.5 equivalents
-
Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) (18 mg, 2 mol%)
-
Note: If G4 is unavailable, use BrettPhos (2 mol%) + Pd₂(dba)₃ (1 mol%).
-
-
Base: Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M)
Step-by-Step Procedure
-
Vessel Preparation:
-
Equip a 20 mL reaction vial (with a Teflon-lined septum cap) with a magnetic stir bar.
-
Self-Validation Check: Ensure the vial is oven-dried. Moisture kills the active anionic Pd species.
-
-
Charge Solids:
-
Add the Substrate , Base (NaOtBu), and Catalyst (BrettPhos Pd G4) to the vial.
-
Note: If the amine is a solid, add it now. If liquid, add in step 4.
-
-
Inert Atmosphere (Crucial):
-
Seal the vial.
-
Evacuate under high vacuum (needle through septum) for 2 minutes, then backfill with Nitrogen or Argon. Repeat this cycle 3 times.
-
Why? Oxygen oxidizes the phosphine ligand to phosphine oxide (BrettPhos-oxide), which is catalytically dead.
-
-
Solvent & Liquid Reagent Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add the liquid Amine via syringe.
-
-
Reaction:
-
Place the vial in a pre-heated block at 100°C .
-
Stir vigorously (800-1000 rpm).
-
Time: Typically 2–4 hours.
-
-
Monitoring (Self-Validation):
-
Visual: The reaction should turn from a pale suspension to a dark orange/brown solution.
-
Warning: If the solution turns clear/colorless or precipitates black powder (Pd black) rapidly, the catalyst has decomposed (likely O₂ leak or insufficient ligand bulk).
-
-
TLC: Elute with 20% EtOAc/Hexanes. The starting bromide (Rf ~0.6) should disappear. The product is usually more polar (Rf ~0.3-0.4) and may fluoresce blue under UV (254/365 nm) due to the extended conjugation of the N-aryl pyrazole.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica Gel).
-
Gradient: 0%
40% EtOAc in Hexanes.
-
-
Workflow Visualization
Caption: Figure 2. Experimental workflow for the amination protocol.
Troubleshooting & "Self-Validating" Systems
A robust protocol must provide signals when it is failing. Use this table to diagnose issues in real-time.
| Observation | Diagnosis | Corrective Action |
| Rapid formation of black precipitate (Pd Black) | Catalyst death due to lack of ligand stabilization. | Switch to RuPhos (more bulky/stable) or lower temperature to 80°C. Ensure O₂ exclusion. |
| No conversion after 2 hours (Starting Material remains) | Catalyst poisoning by the pyrazole N2 or substrate inhibition. | Increase catalyst loading to 4 mol%. Switch solvent to t-Amyl Alcohol (improves solubility and rate). |
| Product formed but low yield (<50%) | Protodehalogenation (Ar-Br | The solvent is acting as a hydride source. Switch from Dioxane to Toluene . Ensure anhydrous conditions. |
| Spot-to-spot conversion on TLC, but low isolated yield | Product loss during purification. | N-Aryl pyrazoles can streak on silica. Add 1% Triethylamine to the eluent or use Amino-functionalized silica. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Maiti, D., et al. (2003). "Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions." Arkivoc, 2003(9), 87-95.[5] Link
- Context: Discusses the interaction of pyrazole nitrogens with Palladium centers.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Advanced C-H Activation Techniques for the Functionalization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Introduction: The Strategic Value of Functionalized Pyrazoles in Modern Chemistry
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of FDA-approved drugs and advanced materials. The specific substrate, 1-(3-Bromophenyl)-3-methyl-1H-pyrazole, represents a versatile building block. The presence of a bromine atom offers a handle for traditional cross-coupling reactions, while the N-aryl and pyrazole core contain a rich network of C-H bonds amenable to modern functionalization strategies. Direct C-H activation is a paradigm shift in synthetic efficiency, transforming ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom linkages, thus circumventing the need for pre-functionalization and reducing waste.[1]
This guide provides an in-depth exploration of transition-metal-catalyzed C-H activation techniques tailored for the selective functionalization of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus will be on leveraging the inherent directing ability of the pyrazole ring to achieve predictable and high-yielding transformations.
The Directing-Group Potential of the Pyrazole Ring
The N1-substituted pyrazole moiety is a powerful and well-established directing group in C-H activation.[2][3] The nitrogen atom at the 2-position of the pyrazole ring can coordinate to a transition metal center, bringing the catalyst into close proximity to the C-H bonds on the N-aryl ring. This chelation-assisted mechanism favors the formation of a stable five-membered metallacycle, leading to the selective activation of the ortho-C-H bonds of the phenyl ring.
For our target substrate, this compound, this directing effect is anticipated to guide functionalization to the C2 and C6 positions of the bromophenyl ring. The electronic and steric influence of the meta-bromo substituent will likely play a crucial role in the regiochemical outcome, with a general preference for the less sterically hindered C2 position.
Section 1: Palladium-Catalyzed ortho-C-H Arylation
Palladium catalysis is a workhorse for C-H arylation, offering a robust and versatile platform for the formation of biaryl structures.[1] The pyrazole-directed C-H arylation of N-aryl pyrazoles has been extensively studied and provides a reliable method for introducing new aryl groups.[2][4]
Scientific Rationale and Mechanistic Overview
The catalytic cycle for the palladium-catalyzed ortho-C-H arylation of this compound is initiated by the coordination of the pyrazole's N2 atom to a Pd(II) species. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. Subsequent reaction with an aryl halide or its equivalent, followed by reductive elimination, furnishes the ortho-arylated product and regenerates the active Pd(II) catalyst. An oxidant is typically required to facilitate the catalytic turnover.
Experimental Protocol: ortho-C-H Arylation with Aryl Iodides
This protocol is adapted from established procedures for the palladium-catalyzed C-H arylation of N-aryl pyrazoles.[2]
Table 1: Reagents and Materials for ortho-C-H Arylation
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | >98% | Commercial/Custom | Substrate |
| Aryl Iodide | Reagent Grade | Sigma-Aldrich | Arylating Agent |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Catalyst Precursor |
| Silver(I) Oxide (Ag₂O) | Anhydrous | Acros Organics | Oxidant and Halide Scavenger |
| Acetic Acid (AcOH) | Glacial | Fisher Scientific | Solvent |
| Hexafluoroisopropanol (HFIP) | >99% | Oakwood Chemical | Co-solvent (optional, for enhancement) |
| Dichloromethane (DCM) | HPLC Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | - | Aqueous Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying Agent |
| Celite® | - | Sigma-Aldrich | Filtration Aid |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), the desired aryl iodide (0.4 mmol, 2.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), and silver(I) oxide (92.7 mg, 0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add glacial acetic acid (2.0 mL) via syringe. For less reactive substrates, a mixture of acetic acid and hexafluoroisopropanol (1:1, 2.0 mL total) can be beneficial.[2]
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.
Rationale for Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation.
-
Oxidant: Ag₂O acts as both an oxidant to regenerate the Pd(II) catalyst and a halide scavenger, which is crucial for the reaction with aryl iodides.[2]
-
Solvent: Acetic acid is a widely used solvent for these reactions, often promoting the CMD step. HFIP can enhance the reactivity for more challenging substrates.
Section 2: Rhodium-Catalyzed ortho-C-H Olefination
Rhodium catalysis offers a powerful alternative for C-H functionalization, particularly for olefination reactions.[5] Cationic Rh(III) complexes are highly effective for the coupling of N-aryl pyrazoles with a variety of alkenes.
Scientific Rationale and Mechanistic Overview
The catalytic cycle typically begins with the formation of a cationic Rh(III) active species. The pyrazole substrate then coordinates to the rhodium center, followed by C-H activation to form a rhodacycle. The alkene then inserts into the Rh-C bond, and a subsequent β-hydride elimination releases the olefinated product and a Rh(III)-hydride species. An oxidant, such as a copper salt, is required to regenerate the active Rh(III) catalyst.
Experimental Protocol: ortho-C-H Olefination with Activated Alkenes
This protocol is based on established methods for the rhodium-catalyzed olefination of N-aryl pyrazoles.[5]
Table 2: Reagents and Materials for ortho-C-H Olefination
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | >98% | Commercial/Custom | Substrate |
| Activated Alkene (e.g., n-butyl acrylate) | Reagent Grade | Sigma-Aldrich | Olefinating Agent |
| [RhCp*Cl₂]₂ | Catalyst Grade | Strem Chemicals | Catalyst Precursor |
| Silver Hexafluoroantimonate (AgSbF₆) | >98% | Strem Chemicals | Halide Scavenger/Co-catalyst |
| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous | Acros Organics | Oxidant |
| 1,2-Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich | Solvent |
| Dichloromethane (DCM) | HPLC Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | - | Aqueous Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | - | Drying Agent |
| Celite® | - | Sigma-Aldrich | Filtration Aid |
Step-by-Step Protocol:
-
Reaction Setup: In a sealed vial, combine this compound (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (6.2 mg, 0.005 mmol, 2.5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv.).
-
Reagent and Solvent Addition: Place the vial under an inert atmosphere. Add the activated alkene (e.g., n-butyl acrylate, 0.4 mmol, 2.0 equiv.) followed by anhydrous 1,2-dichloroethane (2.0 mL).
-
Reaction Execution: Seal the vial tightly and place it in a preheated heating block at 100 °C for 16 hours with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired ortho-olefinated product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of [RhCp*Cl₂]₂ and AgSbF₆ generates a highly active cationic Rh(III) species, which is essential for the C-H activation step.
-
Oxidant: Cu(OAc)₂ is a common and effective oxidant for re-oxidizing the rhodium catalyst from a lower oxidation state back to the active Rh(III) state.[5]
-
Solvent: DCE is a suitable solvent for this transformation, providing good solubility for the reagents and stability at the reaction temperature.
Section 3: Ruthenium-Catalyzed ortho-C-H Amination
The introduction of a nitrogen-containing functional group is a critical transformation in drug discovery. Ruthenium catalysis has emerged as a powerful tool for direct C-H amination, offering a complementary approach to traditional methods.
Scientific Rationale and Mechanistic Overview
Ruthenium-catalyzed C-H amination often proceeds through a similar chelation-assisted pathway involving the formation of a ruthenacycle. The amination source, typically an azide, then reacts with the ruthenacycle, leading to the formation of the C-N bond and the release of dinitrogen. The catalytic cycle is then closed by regeneration of the active ruthenium species.
Experimental Protocol: ortho-C-H Amination with Sulfonyl Azides
This protocol is derived from literature procedures for the ruthenium-catalyzed amination of N-aryl pyrazoles.
Table 3: Reagents and Materials for ortho-C-H Amination
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | >98% | Commercial/Custom | Substrate |
| Sulfonyl Azide (e.g., tosyl azide) | Reagent Grade | Sigma-Aldrich | Aminating Agent |
| [RuCl₂(p-cymene)]₂ | Catalyst Grade | Strem Chemicals | Catalyst Precursor |
| Silver Hexafluoroantimonate (AgSbF₆) | >98% | Strem Chemicals | Co-catalyst |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | Extraction Solvent |
| Water | Deionized | - | Aqueous Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | - | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: In a screw-cap vial, add this compound (0.5 mmol, 1.0 equiv.), the sulfonyl azide (0.75 mmol, 1.5 equiv.), [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol, 5.0 mol%), and AgSbF₆ (34.3 mg, 0.1 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (2.0 mL) to the vial under an inert atmosphere.
-
Reaction Execution: Seal the vial and stir the mixture at 80 °C for 12 hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired ortho-aminated product.
Rationale for Experimental Choices:
-
Catalyst System: The cationic ruthenium complex generated in situ from [RuCl₂(p-cymene)]₂ and AgSbF₆ is highly effective for this transformation.
-
Aminating Agent: Sulfonyl azides are common and reliable nitrogen sources for C-H amination reactions.
-
Solvent: THF is a suitable solvent that provides good solubility for the reactants and is stable under the reaction conditions.
Visualization of Key Concepts
General Mechanism of Pyrazole-Directed C-H Activation
Caption: Generalized catalytic cycle for pyrazole-directed C-H functionalization.
Experimental Workflow
Caption: A streamlined workflow for C-H activation experiments.
Summary and Outlook
The protocols detailed in this guide offer robust and reproducible methods for the selective functionalization of this compound through C-H activation. By harnessing the directing power of the pyrazole ring, researchers can efficiently access a diverse range of novel derivatives. The choice of metal catalyst—palladium, rhodium, or ruthenium—provides a versatile toolkit for achieving specific transformations such as arylation, olefination, and amination.
It is important to note that for the this compound substrate, a mixture of C2 and C6 isomers may be obtained, and the regioselectivity will need to be determined experimentally. Further optimization of reaction conditions, including ligands, solvents, and temperature, may be necessary to enhance yield and selectivity for specific applications. The principles and protocols outlined herein provide a strong foundation for the exploration and development of novel pyrazole-containing compounds for a wide array of applications in science and technology.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C−H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(8), 2501-2504. [Link]
-
Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Arylation of sp3 C-H Bonds. Organic Letters, 12(10), 2246–2249. [Link]
-
Umeda, N., Hirano, K., Satoh, T., & Miura, M. (2009). Rhodium-Catalyzed Mono- and Divinylation of 1-Phenylpyrazoles and Related Compounds via Regioselective C−H Bond Cleavage. The Journal of Organic Chemistry, 74(18), 7094–7099. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Liu, P. M., & Frost, C. G. (2013). Ruthenium-catalyzed C–H functionalization of arylpyrazoles: regioselective acylation with acid chlorides. Organic Letters, 15(22), 5862-5865. [Link]
-
Ackermann, L. (2013). Expedient C–H Amidations of Heteroaryl Arenes Catalyzed by Versatile Ruthenium(II) Catalysts. Organic Letters, 15(13), 3290-3293. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
Sources
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using 1-(3-Bromophenyl)-3-methyl-1H-pyrazole as an Advanced Intermediate in Agrochemical Synthesis
[1]
Executive Summary
This application note details the utility, synthesis, and functionalization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole (CAS 149739-65-1).[1] This compound serves as a critical scaffold in the discovery of modern agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides.
Unlike generic pyrazole building blocks, this specific isomer offers a strategic "meta-bromo" handle on the N-aryl ring, enabling Late-Stage Diversification (LSD) via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the pyrazole pharmacophore.[1] This guide provides a validated, regioselective synthesis protocol to avoid common isomeric impurities and outlines a robust workflow for generating active ingredient (AI) libraries.
Chemical Profile & Safety
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 149739-65-1 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 71–75 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Key Hazard | H301 (Toxic if swallowed) .[1][2] Handle in a fume hood with full PPE. |
Critical Synthesis Protocol: Regioselective Construction
The Challenge: Reacting 3-bromophenylhydrazine with acetylacetone (a common method) yields 1-(3-bromophenyl)-3,5-dimethylpyrazole.[1] Reacting with methyl acetoacetate yields a pyrazolone. The Solution: To selectively synthesize the 3-methyl isomer (without a 5-methyl group), one must use 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).[1] This ensures the methyl group is positioned at C3 and the C5 position remains unsubstituted.
Protocol A: Regioselective Cyclocondensation[1]
Reagents:
-
3-Bromophenylhydrazine hydrochloride (1.0 equiv)[1]
-
4,4-Dimethoxy-2-butanone (1.1 equiv)[1]
-
Ethanol (Reagent Grade, 10 mL/g of hydrazine)
-
Hydrochloric acid (conc., catalytic amount, or 10% aqueous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride (10 mmol, 2.23 g) in Ethanol (25 mL).
-
Addition: Add 4,4-dimethoxy-2-butanone (11 mmol, 1.45 g) dropwise at room temperature.
-
Cyclization: Add 3-5 drops of concentrated HCl. Heat the reaction mixture to reflux (78 °C) for 3–5 hours.
-
Mechanism Note: The acid catalyzes the hydrolysis of the acetal to the aldehyde in situ, which then condenses with the hydrazine. The regioselectivity is driven by the initial attack of the more nucleophilic hydrazine nitrogen on the more reactive aldehyde carbonyl (derived from the acetal), followed by ring closure on the ketone.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting hydrazine is polar; the product will be less polar (Rf ~0.6).
-
Work-up: Cool to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).
Expected Yield: 75–85% Quality Control: ¹H NMR should show a singlet for the methyl group (~2.3 ppm) and, crucially, a doublet/singlet pattern for the pyrazole protons (H4 and H5) with characteristic coupling (~2.0 Hz), confirming the 1,3-substitution pattern.
Application: Late-Stage Diversification (Suzuki Coupling)
The meta-bromo position allows researchers to attach diverse aryl or heteroaryl groups after the pyrazole core is established.[1] This is essential for optimizing lipophilicity (LogP) and metabolic stability in fungicide discovery.
Protocol B: Suzuki-Miyaura Cross-Coupling[1]
Objective: Coupling of this compound with an aryl boronic acid (Ar-B(OH)₂).[1]
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) - Chosen for robustness against air/moisture.[1]
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or Schlenk tube with the Intermediate (1.0 mmol), Boronic Acid (1.2 mmol), Base (2.0 mmol), and Pd catalyst (0.03 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat to 90 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).
-
Work-up: Filter through a pad of Celite to remove Pd residues.[1] Wash the pad with EtOAc.
-
Isolation: Wash the filtrate with water and brine. Dry (MgSO₄) and concentrate.
-
Purification: Flash chromatography.
Visualizing the Workflow
The following diagram illustrates the transformation pathway from raw materials to a library of potential SDHI active ingredients.
Figure 1: Synthetic workflow for generating agrochemical libraries using the this compound scaffold.
Expert Insights & Troubleshooting
-
Regioisomer Control: If you observe a mixture of isomers in Protocol A, verify the purity of your 4,4-dimethoxy-2-butanone. Old reagents can degrade to acetylacetone equivalents.[1] Ensure the reaction is acidic; basic conditions favor the wrong isomer.
-
Debromination: In Protocol B, if you observe the "reduced" product (bromine replaced by hydrogen), the reaction is running too hot or the catalyst loading is too high. Switch to a milder base like Na₂CO₃ or lower the temperature to 80 °C.
-
Scale-Up: Protocol A is highly scalable (kg scale) but requires careful control of HCl addition to prevent violent exotherms upon acetal hydrolysis.[1]
References
-
Regioselective Synthesis of Pyrazoles
-
Suzuki Coupling of Nitrogen Heterocycles
-
Use of 4,4-Dimethoxy-2-butanone
-
Agrochemical Context (SDHIs)
Sources
- 1. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols: Heck Reaction Conditions for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3][4] The substrate, 1-(3-bromophenyl)-3-methyl-1H-pyrazole, is of particular interest as the pyrazole motif is a key pharmacophore found in numerous biologically active compounds.[5][6][7][8] This guide provides a comprehensive overview of the Heck reaction conditions tailored for this specific substrate, including mechanistic insights, detailed protocols, and troubleshooting strategies.
The Heck Reaction: A Mechanistic Overview
The catalytic cycle of the Heck reaction is a well-studied process involving a series of organopalladium intermediates.[1][9][10] A simplified mechanism is as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound.[9][10] This step forms a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.[9][10] This is typically a syn-addition.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a new palladium-alkene π-complex and regenerating the double bond in the product.[9][11]
-
Reductive Elimination and Catalyst Regeneration: The resulting palladium hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]
Figure 1: Catalytic Cycle of the Heck Reaction
Optimizing Reaction Conditions
The success of a Heck reaction is highly dependent on the interplay of several key parameters: the palladium source, the ligand, the base, and the solvent. Aryl bromides are generally less reactive than aryl iodides, often necessitating higher reaction temperatures.[12]
Catalyst and Ligand Systems
The choice of the palladium catalyst and accompanying ligand is critical for achieving high yields and selectivity.
-
Palladium Sources: Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1][9] Pd(OAc)₂ is often preferred due to its stability and in situ reduction to the active Pd(0) species.[11]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[2]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard choice. For less reactive aryl bromides, bulkier and more electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can improve catalyst stability and longevity at higher temperatures.[12]
-
Bidentate Phosphines: Ligands such as BINAP can be effective, particularly in influencing stereoselectivity.[13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines.[14] They form strong bonds with palladium, leading to highly stable and active catalysts that can be effective for challenging substrates like aryl chlorides.[14][15][16]
-
The Role of the Base and Solvent
-
Bases: A base is required to neutralize the hydrogen halide (HBr in this case) generated during the reductive elimination step.[11] Common choices include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃).[1][17][18] The strength and solubility of the base can influence the reaction rate and should be matched with the chosen solvent.[19]
-
Solvents: Dipolar aprotic solvents are typically used in Heck reactions to facilitate the dissolution of the various components and to stabilize the charged intermediates in the catalytic cycle.[13] Commonly employed solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and acetonitrile (MeCN).[17][20] Greener alternatives like cyclic carbonates (ethylene and propylene carbonate) have also been shown to be effective.[21]
Recommended Reaction Conditions
The following table summarizes a range of potential starting conditions for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene). Optimization will likely be necessary for specific alkene partners.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Ligand-Free) |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ (2-10 mol%) | None | Tetrabutylammonium bromide (TBAB) (1 equiv) |
| Base | K₂CO₃ (1.5-2.0 equiv) | Et₃N (1.5-2.0 equiv) | NaOAc (1.5-2.0 equiv) |
| Solvent | DMF or DMAc | Acetonitrile | DMF |
| Temperature | 80-120 °C | 80-100 °C | 100-140 °C |
| Alkene | 1.1-1.5 equivalents | 1.1-1.5 equivalents | 1.1-1.5 equivalents |
Experimental Protocol
This protocol provides a general procedure for the Heck reaction of this compound with an alkene such as methyl acrylate.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the alkene (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).[22]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental Workflow for the Heck Reaction
Troubleshooting
Even with optimized conditions, challenges can arise during a Heck reaction. The following table outlines some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Low reaction temperature- Insufficiently strong base | - Use a more active catalyst system (e.g., with a more electron-rich ligand or an NHC ligand).- Incrementally increase the reaction temperature.[19]- Screen different bases (e.g., Cs₂CO₃). |
| Catalyst Decomposition (Formation of Palladium Black) | - High reaction temperature- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere. |
| Side Product Formation (e.g., Dehalogenation) | - High temperature- Presence of certain bases | - Lower the reaction temperature.- Screen alternative bases.[23]- Consider the use of additives like tetraalkylammonium salts.[23] |
| Poor Regioselectivity (with unsymmetrical alkenes) | - Electronic and steric factors | - Screen different ligands to influence the regioselectivity.[24] |
Conclusion
The Heck reaction is a versatile and powerful tool for the synthesis of substituted alkenes from aryl halides like this compound. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction temperature, high yields of the desired products can be achieved. This guide provides a solid foundation for researchers to successfully implement and troubleshoot the Heck reaction for this important class of substrates.
References
-
Heck reaction - Wikipedia. Available from: [Link]
-
Heck Reaction—State of the Art - MDPI. Available from: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available from: [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available from: [Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. Available from: [Link]
-
Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction - ACS Publications. Available from: [Link]
-
Chemistry Heck Reaction - sathee jee. Available from: [Link]
-
Heck Reaction - BYJU'S. Available from: [Link]
-
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols - PMC. Available from: [Link]
-
Overview of the Heck Reaction Mechanism | PDF | Alkene - Scribd. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]
-
Full article: Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction - Taylor & Francis. Available from: [Link]
-
Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization - Dalton Transactions (RSC Publishing). Available from: [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. Available from: [Link]
-
Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Available from: [Link]
-
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH. Available from: [Link]
-
Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis, characterization of N-heterocyclic carbene metallacrown palladium complex and catalytic activities in Suzuki and Heck coupling reaction | Semantic Scholar. Available from: [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available from: [Link]
-
5 questions with answers in HECK REACTION | Science topic - ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. Available from: [Link]
-
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Available from: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available from: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. Available from: [Link]
-
Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate. Available from: [Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available from: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available from: [Link]
-
Recent applications of pyrazole and its substituted analogs. Available from: [Link]
-
Progress in Reductive Heck Reaction - ResearchGate. Available from: [Link]
-
Synthesis of Some New Pyrazoles - DergiPark. Available from: [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. mdpi.com [mdpi.com]
- 14. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to empowering researchers in the synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole. This valuable pyrazole derivative is a key building block in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of its synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
Core Synthetic Strategies: An Overview
The synthesis of this compound is primarily achieved through two robust synthetic routes. The choice between them often depends on the availability of starting materials, desired scale, and laboratory capabilities.
-
The Knorr Pyrazole Synthesis: This classic and widely used method involves the cyclocondensation reaction between (3-Bromophenyl)hydrazine and a 1,3-dicarbonyl compound, typically acetylacetone (2,4-pentanedione).[1][2][3] It is a straightforward approach, but control of regioselectivity is paramount.
-
N-Arylation of 3-methyl-1H-pyrazole: This strategy involves forming the N-C bond by coupling the pre-formed 3-methyl-1H-pyrazole ring with a brominated aromatic partner, such as 1-bromo-3-iodobenzene or 1,3-dibromobenzene. This is typically accomplished using transition metal-catalyzed cross-coupling reactions like the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination.[4][5][6]
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is disappointingly low, or I'm only recovering my starting materials. What are the likely causes?
Low or no product formation is a common but solvable issue. The root cause often lies in one of four areas: reagent quality, reaction conditions, reaction kinetics, or work-up procedure.
-
Reagent Purity and Stability:
-
(3-Bromophenyl)hydrazine: Hydrazine derivatives can be susceptible to oxidation and degradation over time. Using aged or impure hydrazine is a primary cause of reaction failure. It is highly recommended to use freshly opened hydrazine or purify it before use.[7]
-
1,3-Dicarbonyl Compound: The purity of the dicarbonyl compound (e.g., acetylacetone) is also critical. Acidic or basic impurities can interfere with the reaction mechanism.[7]
-
Solvent Quality: For N-arylation reactions (Ullmann, Buchwald-Hartwig), the use of anhydrous solvents is absolutely critical. Trace amounts of water can deactivate the catalyst and hydrolyze reagents.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many pyrazole syntheses are exothermic.[8] Inadequate temperature control can lead to the formation of side products or degradation of the desired product.[8][9] Conversely, if the temperature is too low, the reaction may not proceed to completion. It is crucial to monitor the internal reaction temperature and optimize it through small-scale experiments.[8]
-
pH/Catalyst: The Knorr synthesis is typically acid-catalyzed.[1][2] The pH of the reaction medium can significantly impact the reaction rate and even the regioselectivity.[8] If conversion is low, consider adjusting the amount or type of acid catalyst (e.g., acetic acid, HCl). For N-arylation reactions, the choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and ligand are critical for catalytic turnover.[4][10]
-
-
Reaction Monitoring:
-
Incomplete Reaction: The reaction may simply not have run long enough. It is essential to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]
-
Troubleshooting Workflow for Low Yield
Below is a logical decision tree to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low product yield.
Q2: My reaction is complete, but I have a major side product. How do I identify and minimize it?
The formation of byproducts is a common challenge, often stemming from the reaction mechanism itself or from competing reaction pathways.
-
Regioisomers in Knorr Synthesis: When using (3-Bromophenyl)hydrazine with an unsymmetrical dicarbonyl like acetylacetone, two different pyrazole regioisomers can theoretically form. In this specific case, the two carbonyls of acetylacetone are chemically equivalent, leading to a single product. However, if a different unsymmetrical dicarbonyl were used, controlling regioselectivity would be crucial. This is typically managed by:
-
Stable Hydrazone Intermediate: The first step of the Knorr synthesis is the formation of a hydrazone intermediate. In some cases, this intermediate can be quite stable and may not cyclize efficiently, leading to its isolation as a major byproduct.[7] To promote cyclization, you can try:
-
Increasing the reaction temperature.
-
Changing the solvent to one that better facilitates the intramolecular reaction.
-
Adding or changing the acid catalyst.
-
-
Side Reactions in N-Arylation:
-
Homocoupling: In Ullmann or Buchwald-Hartwig reactions, homocoupling of the aryl halide can occur, leading to biphenyl impurities. This can often be minimized by carefully controlling the catalyst-to-ligand ratio and temperature.
-
Dehalogenation: The bromo-substituent can sometimes be removed under catalytic conditions, especially if there are sources of hydride in the reaction mixture.
-
Q3: My crude product is an orange oil and is very difficult to purify by crystallization. What are the best practices for isolation and purification?
Obtaining the final product as an oil is a frequently encountered issue with substituted pyrazoles.[11]
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary. This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with water and brine, and finally drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[12]
-
Column Chromatography: This is the most effective method for purifying oily products.
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh) is standard.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically effective. Start with a low percentage of ethyl acetate and gradually increase the polarity to elute your product cleanly.[12]
-
-
Alternative Purification Techniques:
-
Trituration: If the oil is highly concentrated, you can attempt to induce crystallization by trituration. This involves adding a non-polar solvent in which the product is poorly soluble (like cold n-hexane) and scratching the inside of the flask with a glass rod.[11] Sometimes, keeping the mixture in a freezer overnight can promote solidification.[11]
-
Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent purification method, especially for removing non-volatile impurities.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with (3-Bromophenyl)hydrazine?
Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: Which synthetic route is generally preferred?
Q3: How does the choice of catalyst and ligand affect N-arylation reactions?
In palladium-catalyzed Buchwald-Hartwig aminations, the choice of phosphine ligand is crucial.[5] Bulky, electron-rich ligands (like XPhos or tBuDavePhos) often give the best results by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[13] In copper-catalyzed Ullmann couplings, the use of a ligand like L-proline or a diamine can significantly lower the required reaction temperature and improve yields compared to traditional, ligand-free conditions.[14]
Catalytic Cycle for Buchwald-Hartwig N-Arylation
This diagram illustrates the key steps in the palladium-catalyzed formation of the C-N bond.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Knorr Synthesis of this compound
This protocol is based on the classical acid-catalyzed condensation of a hydrazine with a 1,3-diketone.[15][16]
Materials:
-
(3-Bromophenyl)hydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3-Bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as eluent). The reaction is typically complete within 3-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Copper-Catalyzed N-Arylation of 3-methyl-1H-pyrazole
This protocol is a modified Ullmann-type coupling, which often benefits from the use of a ligand to achieve milder reaction conditions.[4][14]
Materials:
-
3-methyl-1H-pyrazole
-
1-Bromo-3-iodobenzene (preferred over 1,3-dibromobenzene for higher reactivity at the iodine position)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), finely ground
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add CuI (0.1 eq), L-proline (0.2 eq), and finely ground K₂CO₃ (2.0 eq).
-
Add 3-methyl-1H-pyrazole (1.2 eq) and 1-bromo-3-iodobenzene (1.0 eq).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC until the 1-bromo-3-iodobenzene is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary Table
| Parameter | Knorr Synthesis | Ullmann-Type N-Arylation | Buchwald-Hartwig N-Arylation |
| Key Reactants | (3-Bromophenyl)hydrazine, Acetylacetone | 3-methyl-1H-pyrazole, 1-Bromo-3-iodobenzene | 3-methyl-1H-pyrazole, 1,3-Dibromobenzene |
| Catalyst | Acid (e.g., Acetic Acid) | CuI / L-Proline | Pd₂(dba)₃ / XPhos (or other ligand) |
| Base | Not applicable (acid-catalyzed) | K₂CO₃ or Cs₂CO₃ | NaOtBu or K₃PO₄ |
| Solvent | Ethanol, Acetic Acid | DMSO, DMF (anhydrous) | Toluene, Dioxane (anhydrous) |
| Temperature | 60-80 °C | 80-120 °C | 80-110 °C |
| Key Advantages | Simple, cost-effective | Good functional group tolerance | High yields, broad scope |
| Key Challenges | Potential for regioisomers (with other diketones) | Requires inert atmosphere, pure reagents | Catalyst/ligand cost, air/moisture sensitive |
References
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Available from: [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available from: [Link]
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Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]
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PubMed. (2025, September 15). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Available from: [Link]
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PMC. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
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ResearchGate. (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction | Request PDF. Available from: [Link]
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ResearchGate. (2025, August 7). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. Available from: [Link]
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PMC. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]
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OMICS Online. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]
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ResearchGate. (2017, November 15). How to get solid 4-Br pyrazolate from oily liquid?. Available from: [Link]
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ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. Available from: [Link]
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RSC Publishing. (n.d.). A new transformation during fischer indole synthesis. Available from: [Link]
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Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Available from: [Link]
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KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available from: [Link]
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Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]
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IUCr. (2025, June 17). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). Available from: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination - Wordpress. Available from: [Link]
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Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
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MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]
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eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Available from: [Link]
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Encyclopedia.pub. (2023, July 19). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Available from: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
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DTIC. (n.d.). The Bromination of Pyrazabole. Available from: [Link]
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Cambridge University Press. (n.d.). Fischer Indole Synthesis. Available from: [Link]
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MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]
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PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]
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University of California, Irvine. (n.d.). Indoles. Available from: [Link]
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KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
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PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
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RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]
-
HETEROCYCLES. (2013, December 10). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
- Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
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DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Available from: [Link]
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Technical Support Center: Optimizing Catalyst Selection for Coupling 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving 1-(3-Bromophenyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this versatile building block. Here, we will delve into the mechanistic nuances and practical considerations for selecting the optimal catalytic system for your specific synthetic goals.
The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatization through cross-coupling reactions is a cornerstone of modern drug discovery. The choice of catalyst is paramount to achieving high yields, minimizing side products, and ensuring the scalability of your synthesis. This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[1] For this compound, this reaction is ideal for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.
The Catalytic Cycle: A Step-by-Step Look
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[2] Understanding these fundamental steps is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.[1]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[2]
dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)L₂-Br", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Coupling [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-B(OR)₂\nBase"]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Starting Conditions & Catalyst Selection
For the Suzuki coupling of this compound, a variety of palladium sources and ligands can be effective. The choice often depends on the nature of the boronic acid or ester being used.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(PPh₃)₄ | None (ligand is part of the complex) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 | A classic, reliable choice for many substrates.[3] Can be sensitive to air and moisture. |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane | 80-110 | Buchwald ligands are excellent for challenging couplings, including those with sterically hindered partners.[4] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | K₃PO₄, CsF | THF, Toluene | Room Temp - 80 | Often used for milder reaction conditions. P(t-Bu)₃ is highly active but air-sensitive.[5] |
Troubleshooting Guide & FAQs
Q1: My reaction is sluggish or has stalled, and I see a lot of starting material remaining. What should I do?
-
A1: Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can potentially coordinate to the palladium center, leading to catalyst deactivation.[6] Consider increasing the ligand-to-palladium ratio (typically 2:1 to 4:1) to ensure the palladium remains coordinated to the desired phosphine ligand.[7] Also, ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[7]
-
A2: Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] If you are using a weaker base like Na₂CO₃, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can often improve reaction rates.
-
A3: Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider switching to a different solvent or a solvent mixture. For boronic acids, a mixture of an organic solvent and water is often beneficial.[8]
Q2: I'm observing significant formation of a homocoupled product from my boronic acid.
-
A1: Oxygen Contamination: Homocoupling of boronic acids is often promoted by the presence of oxygen.[7] Rigorous degassing of your reaction mixture is critical. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
A2: Slow Transmetalation: If the transmetalation step is slow relative to other processes, it can lead to side reactions. Adding the aryl bromide in a slight excess can sometimes help to favor the cross-coupling pathway.[6]
Q3: I'm getting a low yield and see a significant amount of dehalogenated starting material (1-phenyl-3-methyl-1H-pyrazole).
-
A1: Protodeboronation: The boronic acid can be cleaved by traces of water or acid, a process called protodeboronation.[6] Using fresh, high-purity boronic acid and ensuring anhydrous conditions (if the protocol calls for it) can minimize this side reaction.
-
A2: Hydride Sources: The dehalogenation of your aryl bromide can occur if there are sources of hydride in your reaction. Some amine bases or alcohol solvents can act as hydride donors.[7] If this is a persistent issue, consider switching to a carbonate or phosphate base and an aprotic solvent.
Section 2: Heck Coupling for C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes.[9] This reaction allows for the introduction of a vinyl group at the 3-position of the phenyl ring of this compound, leading to the formation of substituted styrenes.
The Catalytic Cycle: A Step-by-Step Look
The Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle.[10]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[9]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.[11]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.[12]
-
Reductive Elimination/Base Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[13]
dot graph Heck_Reaction_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)L₂-Br", fillcolor="#FBBC05"]; Alkene_Coord [label="Alkene\nCoordination\n& Insertion", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Alkyl [label="R-CH₂-CH(Ar)-Pd(II)L₂-Br", fillcolor="#FBBC05"]; Beta_Hydride [label="β-Hydride\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product_Complex [label="[Product-Pd(II)L₂-H]Br", fillcolor="#FBBC05"]; Regeneration [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-CH=CH-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Alkene_Coord [label="Alkene"]; Alkene_Coord -> PdII_Alkyl; PdII_Alkyl -> Beta_Hydride; Beta_Hydride -> Product_Complex; Product_Complex -> Regeneration [label="Product Release"]; Regeneration -> Pd0 [label="Catalyst\nRegeneration"]; } caption: Catalytic cycle of the Heck coupling reaction.
Recommended Starting Conditions & Catalyst Selection
The choice of catalyst and conditions for the Heck reaction can significantly impact regioselectivity and yield.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | A common and cost-effective system. The ligand is crucial to prevent palladium black formation.[14] |
| PdCl₂(PPh₃)₂ | None | Et₃N, NaOAc | DMF, NMP | 100-140 | A stable precatalyst that can be used directly. |
| "Ligandless" (e.g., Pd(OAc)₂) | None (with additives) | Et₃N, i-Pr₂NEt | DMF, NMP | 100-150 | Often used with phase-transfer catalysts like TBAB under "Jeffery conditions" to stabilize the palladium catalyst.[13] |
Troubleshooting Guide & FAQs
Q1: I'm observing a mixture of regioisomers of the alkene product (double bond migration).
-
A1: Reversible β-Hydride Elimination: The β-hydride elimination step can be reversible. If the subsequent regeneration of the Pd(0) catalyst is slow, the palladium hydride species can re-add to the product alkene in a different orientation, leading to isomerization.[13]
-
A2: Additives to Promote Irreversibility: Adding silver or thallium salts (e.g., Ag₂CO₃, TlOAc) can act as halide scavengers, promoting a "cationic pathway" and leading to a more rapid and irreversible reductive elimination of HX. This minimizes the lifetime of the palladium hydride species and reduces isomerization.[13]
-
A3: Use a Stronger Base: A more efficient base can accelerate the final catalyst regeneration step, also reducing the opportunity for isomerization.[13]
Q2: My reaction is giving low yields and I see the formation of palladium black.
-
A1: Catalyst Agglomeration: Palladium black is a sign of catalyst decomposition and agglomeration. This is often due to an insufficient amount of ligand or the use of a ligand that is not robust enough for the reaction conditions.[13]
-
A2: Increase Ligand Loading: Ensure an adequate ligand-to-palladium ratio. For phosphine ligands, a 2:1 to 4:1 ratio is a good starting point.
-
A3: Consider "Jeffery Conditions": The use of tetraalkylammonium salts like tetrabutylammonium bromide (TBAB) can help stabilize the palladium catalyst and prevent the formation of palladium black, especially in so-called "ligandless" systems.[13]
Q3: The reaction is not going to completion, even at high temperatures.
-
A1: Aryl Bromide Reactivity: While aryl bromides are generally good substrates for the Heck reaction, higher temperatures may be required compared to aryl iodides.[14]
-
A2: Catalyst Decomposition at High Temperatures: Be aware that some phosphine ligands, like PPh₃, can undergo decomposition at very high temperatures (typically above 100-120 °C), which can lead to catalyst deactivation.[14] If high temperatures are necessary, consider more thermally stable ligands.
-
A3: Microwave Irradiation: Microwave-assisted heating can sometimes significantly accelerate the reaction and improve yields, often at lower overall reaction times.[15]
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[16] This reaction is invaluable for synthesizing a wide array of aniline and heteroarylamine derivatives from this compound.
The Catalytic Cycle: A Step-by-Step Look
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[17]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide.[16]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine.[18]
-
Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the desired aryl amine product and regenerating the Pd(0) catalyst.[16]
dot graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)L₂-Br", fillcolor="#FBBC05"]; Amine_Coord [label="Amine\nCoordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Amido [label="Ar-Pd(II)L₂-NR₂", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Amine_Coord [label="R₂NH\nBase"]; Amine_Coord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Starting Conditions & Catalyst Selection
The choice of ligand is particularly critical in the Buchwald-Hartwig amination and is highly dependent on the nature of the amine nucleophile.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, DPPF | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | Bidentate phosphine ligands are effective for a range of primary and secondary amines.[16] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOt-Bu, LHMDS | Toluene, THF | Room Temp - 100 | Bulky, electron-rich monophosphine ligands (Buchwald ligands) are highly active and versatile, often allowing for lower catalyst loadings and milder conditions.[19] |
| G3-XPhos, G4-XPhos Precatalysts | XPhos (as part of the precatalyst) | NaOt-Bu, K₂CO₃ | Toluene, t-BuOH | Room Temp - 100 | Precatalysts offer improved air-stability and ease of handling, often leading to more reproducible results. |
Troubleshooting Guide & FAQs
Q1: My reaction is not proceeding, and I'm recovering my starting materials.
-
A1: Inappropriate Ligand: The choice of ligand is crucial. For example, some ligands are better suited for primary amines, while others are more effective for secondary amines.[19] A small screen of different ligands is often a worthwhile investment.
-
A2: Base Incompatibility: Strong bases like NaOt-Bu are very effective but can be incompatible with certain functional groups on your substrates.[19] If you have base-sensitive functional groups, consider a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
-
A3: Catalyst Poisoning: Certain functional groups, such as unprotected thiols or some nitrogen-containing heterocycles, can act as catalyst poisons.[19] Ensure your starting materials are pure.
Q2: I'm observing a significant amount of hydrodehalogenation of my aryl bromide.
-
A1: β-Hydride Elimination from the Amide: An unproductive side reaction can occur where the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens), leading to the dehalogenated arene and an imine.[16]
-
A2: Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands often favor the desired reductive elimination pathway.
-
A3: Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
Q3: My reaction is messy, with multiple unidentified byproducts.
-
A1: Substrate Decomposition: The combination of a strong base and high temperature can lead to the decomposition of sensitive substrates.
-
A2: Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, base, and solvent. Running the reaction at a lower temperature for a longer period may provide a cleaner reaction profile.
-
A3: Protect a Reactive Functional Group: If your amine or aryl bromide contains other reactive functional groups (e.g., a phenol), protection of that group may be necessary to prevent side reactions.[20]
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]
-
Chemistry Heck Reaction - sathee jee. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
-
Heck Reaction - BYJU'S. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
The Heck Reaction - Chem 115 Myers. Available at: [Link]
-
(t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a - ResearchGate. Available at: [Link]
-
Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]
-
CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. Available at: [Link]
-
highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - RSC Publishing. Available at: [Link]
-
Palladium-catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
Chemistry Heck Reaction - SATHEE. Available at: [Link]
-
Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]
-
Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. - ResearchGate. Available at: [Link]
-
An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - RSC Publishing. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]
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- 3. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
This guide serves as a technical resource for researchers, scientists, and professionals in drug development focused on the purification of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole. It provides in-depth, experience-driven answers to common challenges encountered during recrystallization, ensuring a logical and scientifically sound approach to achieving high purity.
Frequently Asked Questions & Troubleshooting
Q1: How do I select an appropriate solvent system for the recrystallization of this compound?
A1: The choice of solvent is the most critical parameter in a successful recrystallization. The ideal solvent will dissolve the crude product completely at an elevated temperature but will have poor solubility for the compound at lower temperatures, allowing it to crystallize upon cooling. For pyrazole derivatives, a systematic screening approach is recommended.
Expertise & Experience: The structure of this compound, with its polar pyrazole ring and less polar bromophenyl group, suggests that solvents of intermediate polarity are a good starting point. Polar protic solvents like alcohols are often effective due to their ability to form hydrogen bonds.
Recommended Solvents for Initial Screening: Based on the general solubility of pyrazole derivatives, the following solvents should be considered for initial screening[1][2].
| Solvent | Type | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Polar Protic | 78 | Often a good choice for pyrazoles. The compound is expected to have high solubility when hot and lower solubility when cold.[3][4] |
| Methanol | Polar Protic | 65 | Similar to ethanol but its lower boiling point can sometimes be advantageous for removing the solvent post-filtration.[4][5] |
| Isopropanol | Polar Protic | 82 | A slightly less polar alcohol that can offer a different solubility profile, potentially leading to better crystal formation.[1] |
| Ethyl Acetate | Polar Aprotic | 77 | A medium polarity solvent effective for compounds of intermediate polarity.[1] Often used in binary systems with a non-polar solvent. |
| Toluene | Non-polar | 111 | May be useful for less polar impurities or as a component in a binary solvent system.[1] |
| Water | Polar Protic | 100 | The compound is likely insoluble in water, making it a potential "anti-solvent" or "poor" solvent in a binary system with a "good" solvent like ethanol.[4][6] |
Workflow for Solvent Selection:
Caption: Workflow for selecting a suitable recrystallization solvent.
Q2: My product has "oiled out" during cooling instead of forming crystals. What causes this and how can I resolve it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially if the crude material contains impurities that depress its melting point or if the solution is supersaturated.
Causality and Troubleshooting:
-
Solution is too concentrated: The solubility limit was exceeded at a temperature above the compound's melting point.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to dilute the solution, and then allow it to cool slowly again.[6]
-
-
Cooling rate is too fast: Rapid cooling doesn't allow sufficient time for crystal lattice formation.
-
Solution: Insulate the flask with glass wool or a towel to ensure a very slow cooling rate. This encourages the formation of well-defined crystals.[1]
-
-
Insoluble impurities: The presence of impurities can significantly lower the melting point of your compound.
-
Solution: If dilution and slow cooling fail, try to remove the oil, redissolve it in a larger volume of a "good" solvent, and add a "poor" solvent (anti-solvent) dropwise while the solution is hot until turbidity persists. Then, allow it to cool slowly. This binary solvent approach can often induce crystallization.[6]
-
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A3: The failure to form crystals indicates that the solution is not sufficiently supersaturated at low temperatures. This can be induced through several techniques.
Expert-Recommended Induction Methods:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure product, add a single, tiny crystal to the cooled solution. This "seed" crystal acts as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If the compound is too soluble even when cold, carefully evaporate a portion of the solvent using a gentle stream of nitrogen or under reduced pressure, then attempt to cool and induce crystallization again.
-
Anti-Solvent Addition: If you are using a single solvent system where the product is still quite soluble when cold, you can carefully add a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common technique, relying on the difference in solubility of the compound in a single solvent at high and low temperatures.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[1][6]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystals, insulate the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[7]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Binary Solvent Recrystallization
This method is ideal when the compound is either too soluble or poorly soluble in common single solvents. It involves a "good" solvent, in which the compound is soluble, and a "poor" solvent, in which it is not. The two solvents must be miscible.[4][6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[6]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears.
-
Cooling & Isolation: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
Purity Assessment
To validate the success of the purification, it is essential to analyze the final product.
-
Melting Point: A pure crystalline solid will have a sharp and narrow melting range. Compare the experimental melting point to literature values if available. For a similar compound, 3-(4-Bromophenyl)-5-methyl-1H-pyrazole, the melting point is reported as 150-156 °C.[8] Impurities typically depress and broaden the melting range.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to assess purity. The purified sample should show a single spot, while the crude material may show multiple spots. High-Performance Liquid Chromatography (HPLC) can provide a quantitative assessment of purity.[7][9][10]
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and purity assessment. The ¹H NMR spectrum of the purified product should show sharp signals consistent with the structure and be free of impurity peaks.
References
-
JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Pansare, D. N., et al. (2018). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN1073432A - The preparation method of 3-(substituted-phenyl) pyrazole derivatives and salt thereof.
- Google Patents. (n.d.). US5128480A - Preparation of 3-methylpyrazole.
-
Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
-
IUCr Journals. (2025, June 17). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362). Retrieved from [Link]
-
Elkady, R. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Retrieved from [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
Troubleshooting low conversion rates in 3-bromophenyl cross-coupling
Ticket ID: 3-Br-CPL-TS Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Meta-Stable" Paradox
Welcome to the technical support center. You are likely here because a 3-bromophenyl (meta-substituted) substrate is underperforming in a Suzuki-Miyaura or Buchwald-Hartwig coupling.
The Core Problem:
Researchers often underestimate 3-bromophenyl substrates. Unlike para-substituted aryl halides, where electron-withdrawing groups (EWGs) can dramatically activate the C-Br bond via resonance, meta-substituents rely primarily on weaker inductive effects. Consequently, 3-bromophenyl systems often occupy a "dead zone" of reactivity—they are not activated enough for generic Pd(
This guide provides a forensic approach to diagnosing and fixing these stalled reactions.
Diagnostic Framework: Conversion vs. Yield
Before changing a single reagent, you must distinguish between catalyst failure and pathway deviation. Use this matrix to diagnose your issue based on LC-MS/GC-MS data.
| Observation | Diagnosis | Root Cause | Recommended Action |
| Low Conversion (<20%) | Catalyst Arrest | Oxidative addition is too slow; Catalyst is poisoned (e.g., N-coordination); Pd black formation. | Switch to electron-rich, bulky ligands (e.g., SPhos, |
| High Conversion, Low Yield | Pathway Deviation | Side reactions are faster than coupling. | Check for Protodehalogenation (M+1) or Homocoupling (M-M). |
| Stalled at 50% | Catalyst Death | Catalyst is unstable and degrades before reaction completion. | Increase catalyst loading or use a precatalyst (e.g., XPhos Pd G2) to ensure active species longevity. |
| No Product, SM Intact | Activation Failure | Base is too weak to activate boronic acid (Suzuki) or amine (Buchwald). | Switch base (e.g., |
Visual Troubleshooting Logic
The following flowchart illustrates the decision-making process for troubleshooting 3-bromophenyl couplings.
Caption: Logic flow for diagnosing failure modes in aryl bromide cross-coupling based on crude reaction analysis.
Specialist Q&A: Deep Dive
Q1: Why does my 3-bromophenyl substrate stall while the 4-bromo analog works fine?
A: This is a classic manifestation of electronic effects on Oxidative Addition . In Pd-catalyzed coupling, the rate-limiting step for aryl bromides is often the oxidative addition of the Ar-Br bond to Pd(0).
-
4-Bromo (Para): If you have an EWG (like -CN, -
, -C(O)R) in the para position, it exerts a strong mesomeric (resonance) effect that pulls electron density from the C-Br bond, weakening it and accelerating oxidative addition. -
3-Bromo (Meta): A meta substituent cannot stabilize the negative charge character developing on the ring via resonance. It relies only on inductive effects, which are distance-dependent and weaker.
-
The Fix: You cannot rely on substrate activation. You must increase catalyst activity . Switch from generic ligands (
) to electron-rich, bulky phosphines like SPhos , XPhos , or . These ligands increase electron density on the Pd center, forcing the oxidative addition to occur [1, 6].[1]
Q2: I see the "reduced" product (Ar-H) instead of the coupled product. Where is the hydrogen coming from?
A: You are witnessing Protodehalogenation (Hydrodehalogenation). This is a "silent killer" of yield. Once the Ar-Pd-Br species forms, if Transmetallation is slow, the complex looks for other pathways.
-
Mechanism: The Pd-Ar intermediate can undergo transmetallation with a hydride source instead of your boronic acid.[2]
-
Sources of H:
-
Solvent Impurities: Wet solvents or alcohols.
-
-Hydride Elimination: If your phosphine ligand has alkyl chains (like
), -hydride elimination can generate a Pd-H species. -
The Boronic Acid: In some cases, the boronic acid itself can act as a hydride donor under basic conditions.[2]
-
-
The Fix:
-
Use anhydrous solvents (Dioxane or Toluene instead of alcohols).
-
Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the side reaction.
-
Switch to a ligand less prone to
-hydride elimination (e.g., Biaryl phosphines like RuPhos) [3, 9].
-
Q3: My boronic acid is disappearing, but I'm not getting product.
A: This is likely Protodeboronation . 3-substituted aryl boronic acids (especially if heteroaromatic) are prone to hydrolytic cleavage of the C-B bond, catalyzed by base and metal.
-
The Fix:
-
Base Selection: Carbonate bases (
) require water to be soluble, which fuels deboronation. Switch to anhydrous bases like (finely ground) or in dry solvents. -
Slow Addition: Add the boronic acid dropwise over an hour (via syringe pump) to keep its standing concentration low relative to the Pd catalyst [11, 12].
-
Mechanistic Failure Map
Understanding where the cycle breaks allows for precise intervention.
Caption: The Pd Catalytic Cycle highlighting critical failure points for 3-bromophenyl substrates.
Optimized Protocols
Protocol A: The "Buchwald" Screen (High Activity)
Best for: Stubborn 3-bromophenyls that show <10% conversion.
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (Precatalysts are superior to in-situ mixing for reproducibility).
-
Why? These precatalysts activate rapidly at room temperature and prevent initial Pd black formation.
-
-
Loading: 1.0 - 2.0 mol%.
-
Base:
(3.0 equiv). -
Solvent: THF:Water (10:1) or Toluene:Water (10:1).
-
Temp: Start at 40°C. If no reaction in 1h, ramp to 80°C.
-
Procedure:
-
Charge tube with Boronic Acid (1.5 equiv), Base, and Precatalyst.
-
Evacuate/Backfill
(x3).[2] -
Add Aryl Bromide and degassed solvent via syringe.
-
Note: If the 3-bromo substrate is a liquid, add it last.
-
Protocol B: The "Anhydrous" Rescue
Best for: Substrates sensitive to protodeboronation or hydrolysis.
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR (5 mol%). -
Base:
(Dry, finely ground, 2.0 equiv). -
Solvent: Anhydrous 1,4-Dioxane.
-
Additives: 4Å Molecular Sieves (activated).
-
Temp: 90-100°C.
References
-
BenchChem. (2025).[2][3][4][5] A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
-
NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
-
University of Illinois. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.
-
Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
-
Organic Chemistry Portal. (2022). Suzuki Coupling.[2][4][6][7][8][9]
-
Tokyo Chemical Industry (TCI). (n.d.). Palladium Catalysts for Cross-coupling.
-
Wikipedia. (n.d.). Suzuki reaction.[2][3][4][6][7][8][9][10]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
BenchChem. (2025).[2][5] Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
-
MIT DSpace. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
-
Wikipedia. (n.d.). Protodeboronation.
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
Sources
- 1. entegris.com [entegris.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
Validation & Comparative
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Data
The anticipated ¹H NMR spectral data for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole in a standard deuterated solvent, such as CDCl₃, is summarized below. These predictions are derived from an analysis of the electronic environment of each proton, considering the inductive and anisotropic effects of the substituted pyrazole and bromophenyl rings.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.8 - 8.0 | Triplet (t) | 1H | H2' (Bromophenyl ring) |
| 2 | ~7.6 - 7.7 | Doublet of Doublets (dd) | 1H | H6' (Bromophenyl ring) |
| 3 | ~7.5 - 7.6 | Doublet (d) | 1H | H5 (Pyrazole ring) |
| 4 | ~7.3 - 7.4 | Triplet (t) | 1H | H5' (Bromophenyl ring) |
| 5 | ~7.2 - 7.3 | Doublet of Doublets (dd) | 1H | H4' (Bromophenyl ring) |
| 6 | ~6.2 - 6.3 | Doublet (d) | 1H | H4 (Pyrazole ring) |
| 7 | ~2.3 - 2.4 | Singlet (s) | 3H | -CH₃ |
Comparative Spectral Analysis
A key aspect of spectral interpretation is the comparison with known compounds. Below, we compare the predicted spectrum of our target molecule with the known spectral features of its constituent parts: 1-phenylpyrazole and 3-methylpyrazole.
Table 2: Comparative ¹H NMR Data of Related Pyrazole Derivatives
| Proton | 1-Phenylpyrazole (in CDCl₃) | 3-Methylpyrazole (in CDCl₃)[1] | Predicted this compound (in CDCl₃) | Rationale for Predicted Shift |
| Pyrazole Ring | ||||
| H4 | ~6.5 ppm (t) | ~6.06 ppm (d) | ~6.2 - 6.3 ppm (d) | The electron-withdrawing nature of the 3-bromophenyl group will likely shift the pyrazole protons downfield compared to 3-methylpyrazole. The coupling will be a doublet due to the adjacent H5 proton. |
| H5 | ~7.7 ppm (d) | ~7.48 ppm (d) | ~7.5 - 7.6 ppm (d) | Similar to H4, a downfield shift is expected due to the N-aryl substituent. The coupling will be a doublet with H4. |
| Methyl Group | ||||
| -CH₃ | N/A | ~2.34 ppm (s) | ~2.3 - 2.4 ppm (s) | The chemical shift of the methyl group is expected to be similar to that in 3-methylpyrazole, with minor influence from the N-aryl substituent. |
| Aromatic Ring | ||||
| H2' | ~7.7 ppm (d) | N/A | ~7.8 - 8.0 ppm (t) | The bromine at the meta position will have a moderate electron-withdrawing effect, and this proton will appear as a triplet due to coupling with H6' and H4'. |
| H4' | ~7.4 ppm (t) | N/A | ~7.2 - 7.3 ppm (dd) | This proton will be influenced by the adjacent bromine and will likely appear as a doublet of doublets. |
| H5' | ~7.3 ppm (t) | N/A | ~7.3 - 7.4 ppm (t) | Expected to be a triplet due to coupling with H4' and H6'. |
| H6' | ~7.7 ppm (d) | N/A | ~7.6 - 7.7 ppm (dd) | This proton will experience coupling from both H2' and H5', resulting in a doublet of doublets. |
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standardized methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the high-purity solid compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used, but CDCl₃ is a good starting point for many organic molecules.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
NMR Instrument Parameters:
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: A range of 0-10 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Workflow for Spectral Analysis and Structural Confirmation
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR Analysis.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] For this compound, COSY would show correlations between the coupled protons on the pyrazole ring (H4 and H5) and between the coupled protons on the bromophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[2] This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[2] For instance, the methyl protons would show a correlation to the C3 and C4 carbons of the pyrazole ring, and the pyrazole protons would show correlations to the carbons of the bromophenyl ring, confirming the connectivity of the molecule.
The workflow for these advanced techniques is outlined below.
Sources
IR Spectroscopy Characterization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery and materials synthesis, I frequently rely on vibrational spectroscopy to rapidly validate molecular architectures. While Nuclear Magnetic Resonance (NMR) is the gold standard for atomic connectivity, Infrared (IR) spectroscopy provides an instantaneous, self-validating fingerprint of functional groups.
This guide objectively evaluates the IR spectral performance of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole —a privileged scaffold in medicinal chemistry—and compares it against two common structural alternatives: the non-brominated 1-phenyl-3-methyl-1H-pyrazole and the para-substituted 1-(4-bromophenyl)-3-methyl-1H-pyrazole .
Mechanistic Overview & Causality
Understanding the causality behind experimental choices is critical for robust structural characterization. The pyrazole ring system and the brominated aromatic ring exhibit distinct vibrational modes that act as diagnostic markers.
-
The Pyrazole Core (C=N and C=C Stretching): The heteroaromatic pyrazole ring displays characteristic stretching vibrations in the 1550–1600 cm⁻¹ region. Theoretical and experimental studies on pyrazole derivatives confirm that substituent effects (such as a phenyl ring at the N1 position) subtly shift these frequencies due to extended conjugation[1].
-
The Aryl Bromide (C-Br Stretching): The heavy-atom effect of bromine significantly lowers the frequency of the carbon-halogen stretch. In aryl bromides, this strong, sharp peak reliably appears in the 1030–1070 cm⁻¹ window.
-
Aromatic Substitution Patterns (C-H Out-of-Plane Bending): The most powerful diagnostic region in this comparison is the low-frequency "fingerprint" region (900–650 cm⁻¹). The out-of-plane (OOP) C-H bending modes are highly sensitive to the number of adjacent hydrogen atoms on the benzene ring. A meta-disubstituted benzene (like our target) produces two distinct bands near 780 cm⁻¹ and 690 cm⁻¹, which is mechanistically caused by the isolated hydrogen atom between the substituents and the three adjacent hydrogen atoms[2].
Comparative IR Peak Analysis
To objectively compare the target compound against its alternatives, we must isolate the variables: the presence of the bromine atom and its positional isomerism. The table below synthesizes the expected quantitative IR data based on established spectroscopic databases[3].
| Vibrational Mode | Target: this compound | Alternative 1: 1-Phenyl-3-methyl-1H-pyrazole | Alternative 2: 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | Diagnostic Significance |
| Pyrazole C=N Stretch | ~1560 cm⁻¹ | ~1560 cm⁻¹ | ~1560 cm⁻¹ | Confirms the presence of the intact pyrazole core across all analogs. |
| Aryl C-Br Stretch | ~1060 cm⁻¹ | Absent | ~1065 cm⁻¹ | Instantly differentiates brominated compounds from the unsubstituted precursor[2]. |
| Aromatic C-H OOP Bending | ~780 cm⁻¹, ~690 cm⁻¹ | ~750 cm⁻¹, ~690 cm⁻¹ | ~820 cm⁻¹ (Strong, single band) | Critical differentiator: Distinguishes meta (target), mono (Alt 1), and para (Alt 2) substitution patterns. |
| Aliphatic C-H Stretch | ~2920 cm⁻¹ | ~2920 cm⁻¹ | ~2920 cm⁻¹ | Confirms the 3-methyl group. |
Data derived from comparative analysis of standard pyrazole and bromobenzene vibrational frequencies.
Experimental Protocol: ATR-FTIR Methodology
Step-by-Step Workflow:
-
Instrument Initialization: Power on the FTIR spectrometer and ensure the diamond ATR crystal is clean using isopropanol and a lint-free wipe.
-
Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Self-validation step: Ensure the baseline is flat and free of residual sample peaks.
-
Sample Application: Deposit approximately 2–5 mg of neat this compound solid directly onto the diamond crystal.
-
Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact (typically ~80-100 units of pressure). This ensures uniform path length and prevents signal attenuation.
-
Data Collection: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Spectral Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by an automatic baseline correction.
-
Peak Picking & Assignment: Manually verify the presence of the 1560 cm⁻¹ (C=N), 1060 cm⁻¹ (C-Br), and the dual 780/690 cm⁻¹ (meta-OOP) peaks to confirm structural identity.
Workflow Visualization
The following logical workflow illustrates the critical path from sample preparation to structural validation, highlighting the specific decision gates used to differentiate the target from its isomers.
Figure 1: Step-by-step ATR-FTIR workflow for the structural validation of the target pyrazole.
Strategic Recommendations
When characterizing this compound, do not rely solely on the high-frequency functional group region. The pyrazole C=N stretch is highly conserved across all analogs and provides little differentiating power. Instead, researchers must focus on the low-frequency fingerprint region. The synergistic presence of the C-Br stretch (~1060 cm⁻¹) and the meta-disubstituted OOP bending (~780 and 690 cm⁻¹) serves as an unequivocal, self-validating spectroscopic signature that instantly distinguishes the target from des-bromo or para-bromo impurities.
References
-
PubChem Compound Summary for CID 70783, 3-Methyl-1-phenylpyrazole. National Center for Biotechnology Information. Available at: [Link]
-
NIST Chemistry WebBook, SRD 69 (Evaluated Infrared Spectra). National Institute of Standards and Technology. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781. Available at:[Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Safety Protocol: 1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Executive Safety Summary
Compound: 1-(3-Bromophenyl)-3-methyl-1H-pyrazole CAS: 89279-04-9 Risk Profile: Irritant / Potentially Harmful Primary Hazards: Skin/Eye Irritation (Category 2/2A), Respiratory Irritation (STOT SE 3).
Operational Directive: As a Senior Application Scientist, I must emphasize that while specific toxicological datasets for this exact isomer are often limited in public repositories, its structural analogs (e.g., 1-(3-bromophenyl)-1H-pyrazole) exhibit consistent hazard profiles. Therefore, this protocol enforces a conservative containment strategy . We treat this compound as a halogenated heterocyclic irritant with potential for dermal absorption due to the lipophilic bromine substituent.
Risk Assessment & Hazard Identification
The following classification is derived from Structure-Activity Relationships (SAR) of brominated phenyl-pyrazoles.
| Hazard Class | GHS Category | Hazard Statement | Mechanism of Action |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Lipophilic interaction with stratum corneum; reactive bromine moiety. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Physical abrasion (dust) and chemical irritation of mucosal membranes. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of fine particulates during weighing/transfer. |
| Acute Toxicity (Oral) | Category 4* | H302: Harmful if swallowed | Predicted based on pyrazole analogs; treat as harmful.[1][2] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective barriers.
PPE Specifications Table
| PPE Component | Material / Standard | Specification | Rationale (The "Why") |
| Hand Protection | Nitrile Rubber | Min.[3] Thickness: 0.11 mm Breakthrough > 480 min | Brominated aromatics can degrade latex. Nitrile offers superior resistance to halogenated organics. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Safety glasses are insufficient for fine powders which can bypass side-shields. Goggles seal the orbital area. |
| Body Protection | Lab Coat (Cotton/Poly) | High-neck, long sleeve | Prevents particulate accumulation on street clothes. |
| Respiratory | N95 / P100 (if outside hood) | NIOSH / EN 149 | Mandatory only if weighing outside a fume hood (strongly discouraged). |
Operational Protocol: Handling & Synthesis
This workflow integrates engineering controls with procedural safety to create a self-validating safety system.
Phase A: Engineering Controls (The First Line of Defense)
-
Fume Hood: All open handling (weighing, transfer, dissolution) must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Dry pyrazole powders are prone to static charge, leading to "scattering" and potential inhalation exposure.
Phase B: Step-by-Step Handling Workflow
1. Pre-Operational Check:
-
Verify fume hood flow.
-
Glove Inflation Test: Inflate nitrile gloves with air to check for pinhole leaks before donning. This is a critical self-validation step.
2. Weighing & Transfer:
-
Tare the receiving vessel (flask), not the spatula.
-
Transfer solid using a long-neck funnel to prevent dust from settling on the flask joint (which effectively prevents a proper seal later).
-
Scientific Insight: If the compound is caked, do not crush it in an open boat. Transfer to a mortar inside the hood to grind.
3. Reaction Setup:
-
When dissolving, add solvent slowly down the side of the flask to wash down any adherent powder.
-
Ensure the reaction vessel is vented (e.g., via an inert gas line) to prevent pressure buildup if heating is involved.
Phase C: Waste Disposal Strategy
Disposal Code: Halogenated Organic Waste (Due to the Bromine atom).
| Waste Stream | Description | Protocol |
| Solid Waste | Contaminated paper, gloves, weighing boats. | Double-bag in hazardous waste bags labeled "Solid Halogenated Toxic." |
| Liquid Waste | Mother liquors, reaction solvents. | Segregate into "Halogenated Solvent" carboy. Do NOT mix with acid/base streams. |
| Aqueous Waste | Quench water, washes.[4][5] | Check pH. If contaminated with organics, dispose as aqueous chemical waste. |
Visualized Safety Workflow
The following diagram outlines the decision logic for PPE selection and spill response.
Figure 1: Operational workflow for safety assessment, handling, and spill response logic.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[4][5][6][7] Hold eyelids apart. The bromine moiety can cause persistent irritation; seek medical attention if redness persists.
-
Skin Contact: Wash with soap and water.[2][4][5][6][8] Do not use ethanol/acetone, as these solvents may increase the transdermal absorption of the brominated compound.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 294877-33-1 (Analog: 1-(3-Bromophenyl)-1H-pyrazole). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. prochemonline.com [prochemonline.com]
- 4. fishersci.ca [fishersci.ca]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
